molecular formula C11H18N2OS B471306 (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine CAS No. 775293-39-5

(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine

Cat. No. B471306
M. Wt: 226.34g/mol
InChI Key: VHROIJPHMUHZIT-UHFFFAOYSA-N
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Description

“(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine” is a chemical compound . It is a heterocyclic compound that contains a morpholine ring and a thiophene ring . The morpholine ring is a 6-membered ring with four carbon atoms and two heteroatoms (oxygen and nitrogen), while the thiophene ring is a 5-membered aromatic ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine” consists of a morpholine ring and a thiophene ring connected by an ethyl bridge . The morpholine ring provides basicity to the molecule, while the thiophene ring contributes to its aromaticity .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine has been utilized in the synthesis of complex molecules and materials. For instance, copper(II) complexes derived from this compound and related Schiff bases have been synthesized and characterized, revealing their crystal structures and providing insights into their potential applications in materials science and coordination chemistry (Hang, Dong, & Wang, 2011). Additionally, the compound has been involved in domino reactions for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, showcasing its versatility in facilitating complex chemical transformations (Fathalla, Pazdera, & Marek, 2002).

Chemical Stability and Reactivity

The stability and reactivity of morpholine derivatives, including those related to (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine, have been studied extensively. Research on the thermal degradation kinetics of morpholine for carbon dioxide capture highlights the stability of morpholine derivatives under various conditions, which is crucial for their potential applications in environmental and industrial processes (Mazari et al., 2020). Another study demonstrated the formation of unexpected products when 2-alkynylaryldiazonium tetrafluoroborate reacted with sulfur dioxide in the presence of morpholin-4-amine, indicating unique reactivity patterns that could be harnessed in synthetic chemistry (Luo et al., 2015).

Applications in Medicinal Chemistry

Morpholine and its derivatives, including (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine, play a significant role in medicinal chemistry due to their structural versatility and biological activity. They are part of a broad spectrum of pharmaceuticals and bioactive molecules, contributing to the development of new therapies and drug candidates. The pharmacological significance of morpholine-containing compounds is well-documented, highlighting their potential in treating various ailments and their incorporation into drug design strategies (Kourounakis, Xanthopoulos, & Tzara, 2020).

Corrosion Inhibition

The synthesis and evaluation of tertiary amines, including morpholine derivatives, have been explored for their potential as corrosion inhibitors. These compounds have shown promising results in protecting carbon steel from corrosion, indicating their applicability in industrial maintenance and the prolongation of material lifespans (Gao, Liang, & Wang, 2007).

Future Directions

The future research directions for “(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine” and its derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .

properties

IUPAC Name

2-morpholin-4-yl-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-2-11(15-9-1)10-12-3-4-13-5-7-14-8-6-13/h1-2,9,12H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHROIJPHMUHZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine

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